molecular formula C22H26N6O2 B2463935 1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one CAS No. 2379970-65-5

1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one

Cat. No.: B2463935
CAS No.: 2379970-65-5
M. Wt: 406.49
InChI Key: ODIUQYHOLPINDV-UHFFFAOYSA-N
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Description

1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core fused with a diazepane ring and a phenoxyethanone moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenoxyethanone moiety via an etherification reaction. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .

Comparison with Similar Compounds

1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c29-21(16-30-18-8-2-1-3-9-18)27-13-5-12-26(14-15-27)20-11-10-19-23-24-22(28(19)25-20)17-6-4-7-17/h1-3,8-11,17H,4-7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUQYHOLPINDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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